molecular formula C17H15N3O5S2 B11049887 4-[(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide

4-[(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide

Cat. No.: B11049887
M. Wt: 405.5 g/mol
InChI Key: DZACHVUHRNGQGG-UHFFFAOYSA-N
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Description

4-[(3-ACETYL-6-METHYL-4-OXO-4H-PYRAN-2-YL)AMINO]-N-(13-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a combination of pyran, thiazole, and sulfonamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-ACETYL-6-METHYL-4-OXO-4H-PYRAN-2-YL)AMINO]-N-(13-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyran and thiazole intermediates, followed by their coupling with a sulfonamide derivative. Key reaction conditions include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

4-[(3-ACETYL-6-METHYL-4-OXO-4H-PYRAN-2-YL)AMINO]-N-(13-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially enhancing the compound’s reactivity.

    Reduction: This reaction can be used to alter the oxidation state of the compound, affecting its stability and reactivity.

    Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more reactive intermediates, while reduction could produce more stable derivatives.

Scientific Research Applications

4-[(3-ACETYL-6-METHYL-4-OXO-4H-PYRAN-2-YL)AMINO]-N-(13-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(3-ACETYL-6-METHYL-4-OXO-4H-PYRAN-2-YL)AMINO]-N-(13-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-ACETYL-6-METHYL-4-OXO-4H-PYRAN-2-YL)AMINO]-N-(13-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C17H15N3O5S2

Molecular Weight

405.5 g/mol

IUPAC Name

4-[(3-acetyl-6-methyl-4-oxopyran-2-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C17H15N3O5S2/c1-10-9-14(22)15(11(2)21)16(25-10)19-12-3-5-13(6-4-12)27(23,24)20-17-18-7-8-26-17/h3-9,19H,1-2H3,(H,18,20)

InChI Key

DZACHVUHRNGQGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=C(O1)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)C(=O)C

Origin of Product

United States

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